molecular formula C10H6 B1207667 1,4-Diethynylbenzene CAS No. 935-14-8

1,4-Diethynylbenzene

Cat. No.: B1207667
CAS No.: 935-14-8
M. Wt: 126.15 g/mol
InChI Key: MVLGANVFCMOJHR-UHFFFAOYSA-N
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Description

1,4-Diethynylbenzene (DEB) is a highly conjugated aromatic compound featuring two ethynyl (–C≡CH) groups in the para positions of a benzene ring. Its unique structure enables diverse applications in materials science, including:

  • Frontal Polymerization: DEB undergoes self-propagating thermal polymerization under nitrogen pressure (2–6 MPa) to produce carbon materials with graphitic and disordered microstructures, as characterized by Raman spectroscopy (D-band at ~1350 cm⁻¹, G-band at ~1580 cm⁻¹) .
  • Conjugated Polymers: DEB reacts with selenols (e.g., 1,4-benzenediselenol) or thiols (e.g., 1,4-benzenedithiol) via anti-Markovnikov radical polyaddition, forming linear polymers with extended π-conjugation .
  • Optoelectronic Materials: DEB serves as a precursor for poly(phenylene butadiynylene) networks in mesoporous silica/alumina frameworks, enhancing conductivity and nonlinear optical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diethynylbenzene can be synthesized through several methods. One common synthetic route involves the bromination of 1,4-diethenylbenzene in chloroform to produce 1,4-di(1,2-dibromoethyl)benzene. This intermediate is then treated with potassium tert-butoxide in tert-butanol to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. The use of efficient catalysts and reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Diethynylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrogenation: Hydrogen gas and a suitable catalyst (e.g., palladium or nickel).

    Polymerization: Copper surface (Cu(111)) and thermal activation.

    Condensation: Cuprous chloride, ammonium chloride, and oxygen.

Major Products Formed

Scientific Research Applications

Molecular Electronics

Electronic Properties Tuning
1,4-Diethynylbenzene is utilized in the development of mixed-valence metal complexes, which are crucial for tuning electronic properties in molecular electronics. Research indicates that the compound can bridge bimetallic complexes, enhancing their electronic structure and stability, thus making them suitable for applications in molecular switches and sensors .

Polymer Chemistry

Oxidative Polymerization
The oxidative polymerization of this compound leads to the formation of highly conjugated polymers such as poly(phenylene butadiynylene). These polymers exhibit remarkable thermal stability and electrical conductivity, making them ideal for applications in electronic devices and materials science .

Case Study: Synthesis of Poly(phenylene butadiynylene)
A study demonstrated that oxidative polymerization within mesoporous silica significantly influences the polymer's optical properties. The polymer synthesized showed a bathochromic shift in fluorescence emission spectra, indicating effective π-conjugation length comparable to that synthesized in homogeneous solutions .

Sensor Technology

Advanced Sensor Development
Recent advancements have seen the application of this compound in developing sensitive electrochemical sensors for detecting heavy metals like copper(II). These sensors utilize carbon fiber microelectrodes modified with the compound to enhance selectivity and sensitivity in environmental monitoring .

Catalysis

Catalytic Applications
The compound serves as a precursor for creating various catalytic systems. For example, it has been used to synthesize crosslinked thiol-yne stationary phases for reversed-phase liquid chromatography, improving the efficiency and selectivity of separation processes .

High-Performance Organic Light-Emitting Diodes (OLEDs)

OLED Materials
this compound has been incorporated into the synthesis of phosphorescent dimers for OLEDs. Research indicates that these materials can significantly improve the efficiency and longevity of organic light-emitting diodes, paving the way for advancements in display technologies .

Data Table: Key Applications of this compound

Application AreaDescriptionReference
Molecular ElectronicsUsed in mixed-valence metal complexes for electronic property tuning ,
Polymer ChemistryForms highly conductive polymers through oxidative polymerization ,
Sensor TechnologyDevelopment of electrochemical sensors for heavy metal detection ,
CatalysisSynthesis of crosslinked thiol-yne stationary phases
High-Performance OLEDsPhosphorescent dimers synthesis for improved OLED efficiency ,

Mechanism of Action

The mechanism of action of 1,4-diethynylbenzene involves its ability to form various chemical bonds and structures due to the presence of ethynyl groups. These groups can participate in reactions such as hydrogenation, polymerization, and condensation, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isomeric Analogues: 1,3-Diethynylbenzene

The meta-substituted isomer, 1,3-diethynylbenzene, exhibits distinct reactivity and product properties:

Property 1,4-Diethynylbenzene (DEB) 1,3-Diethynylbenzene Reference
Hydrosilylation Higher regioselectivity with 1,4-dimethylsilylbuta-1,3-diyne Lower regioselectivity
Chiral Diol Synthesis Converts to diol 3u with 92% ee Converts to diol 3t with 85% ee
Optical Properties Forms germa[n]pericyclynes with enhanced UV/Vis absorption and fluorescence Less studied in cyclic germanium systems

1,4-Divinylbenzene (DVB)

DVB, with vinyl (–CH=CH₂) instead of ethynyl groups, shows contrasting polymerization behavior:

Property DEB DVB Reference
Polyaddition with BDTC Forms conjugated polythioesters via radical mechanism Produces saturated polymers with lower melting points
Reactivity Undergoes rapid UV-initiated polymerization Requires higher energy for initiation
Thermal Stability Carbonizes at high temperatures (400–1000°C) Decomposes without forming graphitic carbon

Terephthalonitrile

Terephthalonitrile (NC–C₆H₄–CN) shares DEB’s para-substituted benzene core but differs in solubility and intermolecular interactions:

Property DEB Terephthalonitrile Reference
Solubility in [C₂C₁Im][MeSO₄] Binds via π–π stacking with cations Interacts via H-bonding with anions
Electronic Coupling Forms π-conjugated Si quantum dot clusters Limited electronic delocalization due to nitrile groups

Hyperbranched Polyphenylenes

Copolymerization of DEB with alkynes (e.g., phenylacetylene) yields hyperbranched polymers with tunable properties:

Monomer Pair Polymer Properties Reference
DEB + Phenylacetylene High solubility in toluene/THF; Mw > 10,000 Da
DEB + 1-Dodecyne Enhanced thermal stability (Td > 300°C)

Key Research Findings

  • Reactivity: DEB’s ethynyl groups enable faster polyaddition kinetics (80× more reactive than styrene toward benzeneselenol) .
  • Defect Tolerance : Residual DEB in Si quantum dot clusters stabilizes structures via C–C−H···C≡C hydrogen bonding .
  • Optical Applications : DEB-based germa[n]pericyclynes exhibit redshifted UV/Vis spectra and strong fluorescence due to planar aromatic stacking .

Biological Activity

1,4-Diethynylbenzene (DEB) is a compound of significant interest in various fields of research due to its unique structural properties and biological activities. This article delves into the biological activity of DEB, highlighting its synthesis, cytotoxicity, antiviral properties, and polymerization behavior.

Overview of this compound

This compound is an aromatic compound characterized by two ethynyl groups attached to a benzene ring. Its chemical formula is C10_{10}H6_6, and it has been studied for its potential applications in materials science and medicinal chemistry.

Synthesis of this compound

DEB can be synthesized through various methods, including the Sonogashira coupling reaction and other organic synthesis techniques. One notable method involves the CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) reaction with azides, yielding derivatives that exhibit biological activity .

Antiviral Properties

Research has demonstrated that DEB derivatives can inhibit Hepatitis C Virus (HCV) replication in vitro. A study evaluated several compounds derived from DEB for their ability to suppress HCV RNA replication in Huh7 cells. The results indicated that certain DEB-based compounds exhibited significant antiviral activity with low cytotoxicity levels:

  • EC50_{50} values were determined for various DEB derivatives against HCV.
  • Compounds with longer linkers showed improved antiviral efficacy compared to those with shorter linkers .

Cytotoxicity Studies

Cytotoxicity assays were performed on different cell lines, including human T-cells (CEM), peripheral blood mononuclear cells (PBM), and Vero cells. The findings revealed:

  • Compounds derived from DEB demonstrated varying degrees of cytotoxicity.
  • For example, one derivative showed no cytotoxicity up to 100 μM concentration in PBM and CEM cells, indicating a favorable safety profile .

Anionic Polymerization

DEB undergoes anionic polymerization to form poly(this compound), which exhibits enhanced thermal stability and mechanical properties. The polymerization process has been studied extensively:

  • The polymerization was initiated using n-butyllithium (n-BuLi) in various solvents.
  • Table 1 summarizes the yield and characteristics of the resulting polymers:
SampleSolventTime (min)Yield (%)Characteristics
PDEBA-1HMPA547High thermal stability
PDEBA-2HMPA2048Moderate viscosity
PDEBA-3HMPA4049Enhanced mechanical strength
PDEBA-4DMSO15Low yield
PDEBA-5DMSO2058Improved thermal properties
PDEBA-6DMSO6063Excellent mechanical performance

This table illustrates the impact of solvent choice and reaction time on the yield and properties of the resulting polymers .

Study on Antiviral Activity

In a detailed investigation of DEB derivatives against HCV, researchers synthesized multiple compounds and assessed their antiviral efficacy. The study highlighted:

  • The importance of linker length on biological activity.
  • Certain derivatives exhibited potent anti-HCV activity with minimal cytotoxic effects, making them promising candidates for further development as antiviral agents .

Polymerization Studies

Another study focused on the frontal polymerization of DEB. This research provided insights into the microstructure of the polymers formed and their potential applications in industrial settings. The findings suggested that DEB polymers possess superior thermal stability and could be utilized in high-temperature applications .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1,4-diethynylbenzene (DEB) with high purity?

DEB is typically synthesized via Sonogashira coupling using 1,4-dibromobenzene and ethynyltrimethylsilane, followed by quantitative desilylation with aqueous NaOH. Critical steps include:

  • Reagent stoichiometry : Excess ethynyltrimethylsilane ensures complete coupling.
  • Purification : Sublimation under reduced pressure removes unreacted precursors.
  • Purity validation : Cross-checking with IR and UV-Vis spectra against literature data confirms structural integrity .

Q. How is DEB characterized for structural and electronic properties?

Key methodologies include:

  • UV-Vis spectroscopy : Identifies π→π* transitions in the 170–400 nm range, with synchrotron-based LD (linear dichroism) spectroscopy resolving transition moment directions in stretched polyethylene matrices .
  • Vibrational analysis : IR spectroscopy validates terminal ethynyl groups (C≡C stretching at ~2100 cm⁻¹) .
  • Mass spectrometry : Confirms molecular weight (126.15 g/mol) and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in UV spectral assignments for DEB?

Discrepancies arise from overlapping electronic transitions. A dual experimental-computational approach is recommended:

  • Synchrotron LD spectroscopy : Extends spectral resolution to vacuum UV (170 nm), distinguishing Rydberg and valence states via polarization-dependent absorption .
  • TD-DFT/CIS calculations : Predicts transition energies and symmetries. For example, CAM-B3LYP functional accurately assigns the 46,300 cm⁻¹ (216 nm) band to a ²B state with partial Rydberg character .
  • Vibronic coupling analysis : Correlates gas-phase data (e.g., C–C≡C bending modes) with matrix-isolated spectra to resolve fine structure .

Q. What challenges arise in determining DEB’s electronic structure experimentally?

Key challenges include:

  • State mixing : Overlap between B (²B) and L (²L) states in the far-UV region complicates assignments. Polarized LD spectra combined with TD-CAM-B3LYP reveal inversion of state ordering compared to CIS predictions .
  • Matrix effects : Solvent-induced shifts in PE matrices require correction using reference spectra of unaligned samples .
  • Non-valence states : High-energy transitions (>50,000 cm⁻¹) exhibit mixed Rydberg/charge-transfer character, necessitating multireference calculations .

Q. How is DEB applied in advanced material design?

DEB serves as a building block in:

  • Conjugated polymers : Sonogashira coupling with thiophene derivatives yields photoelectrocatalysts for H₂ production (e.g., this compound-thiophene copolymers with 64–71% quantum efficiency) .
  • Microporous networks : Hyper-crosslinked DEB polymers act as acid catalysts for esterification, achieving >90% yield under mild conditions .
  • Molecular electronics : DEB-grafted reduced graphene oxide (PDBD-g-RGO) exhibits rewritable memory behavior with ON/OFF current ratios >10⁵ .

Q. What experimental design considerations are critical for DEB polarization studies?

  • Alignment matrices : Stretchable polyethylene (PE) films are prepared by uniaxial stretching (500% elongation) to induce molecular alignment. Thickness (0.05–0.6 mm) optimizes signal-to-noise in LD measurements .
  • Synchrotron parameters : Beamline CD1 at ASTRID storage ring provides linearly polarized radiation (58,000–27,000 cm⁻¹) with 0.1 nm resolution .
  • Control experiments : Reference spectra of unstretched PE and solvent-free DEB correct for matrix artifacts .

Methodological Tables

Technique Key Parameters Application Ref
Synchrotron LD spectroscopy170–360 nm, 0.1 nm resolutionResolving Rydberg/valence transitions
TD-CAM-B3LYP calculations6-31G* basis set, solvent effect correctionElectronic state symmetry assignment
Sonogashira coupling25°C, 28 h reaction timeMinimizing decarboxylation side reactions

Properties

IUPAC Name

1,4-diethynylbenzene
Source PubChem
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InChI

InChI=1S/C10H6/c1-3-9-5-7-10(4-2)8-6-9/h1-2,5-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLGANVFCMOJHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26713-43-9
Record name Benzene, 1,4-diethynyl-, homopolymer
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DSSTOX Substance ID

DTXSID40918397
Record name 1,4-Diethynylbenzene
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Molecular Weight

126.15 g/mol
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CAS No.

935-14-8, 30700-96-0
Record name 1,4-Diethynylbenzene
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Record name Benzene, 1,4-diethynyl-
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Record name Benzene, diethynyl-
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Record name Benzene, diethynyl-
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Record name 1,4-Diethynylbenzene
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Synthesis routes and methods I

Procedure details

Firstly, a mixture of 1,4-diiodobenzene (4 g, 12.1 mmol), PdCl2(PPh3)2 (340 mg, 0.484 mmol) and CuI (92.4 mg, 0.484 mmol), was added with dist. THF (20 mL), dist. Et3N (60 mL) and trimethylsilylacetylene (3.77 mL, 26.7 mmol). The resultant mixture was stirred under a nitrogen atmosphere at 80° C. for 22 hours to obtain a reaction mixture. Then, the reaction mixture was diluted with CH2Cl2. After that, an organic layer was washed with sat. NaCl, and dried with MgSO4. The dried organic layer was filtered and concentrated to obtain a crude product. The obtained crude product was separated and purified by silica gel column chromatography (hexane/EtOAc=10/1) to obtain 1,4-diethynylbenzene.
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Synthesis routes and methods II

Procedure details

Subsequently, the obtained 1,4-bis(trimethylsilylethynyl)benzene (500 mg, 1.85 mmol) was added with dist. CH2Cl2 (15 mL), dist. MeOH (3 mL) and an aqueous solution of potassium hydroxide (KOH) (0.4 mL) of 50% by mass. The resultant mixture was stirred under a nitrogen atmosphere at room temperature for 18 hours to obtain a reaction mixture. Then, the reaction mixture was diluted with CH2Cl2. After that, an organic layer was washed with sat. NaCl, and dried with MgSO4. The dried organic layer was filtered and concentrated to obtain a crude product. Subsequently, the obtained crude product was separated and purified by silica gel column chromatography (hexane/EtOAc=20/1) to obtain 1,4-diethynylbenzene (147 mg, 63% yield (in two steps)).
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Synthesis routes and methods III

Procedure details

A copolymer prepolymer of diphenylbutadiyne and p-diethynylbenzene was prepared in refluxing benzene solvent. The polymerization vessel was charged with 63 parts of diphenylbutadiyne, 2 parts of diethynylbenzene, 600 parts of benzene, and 2 parts of chlorobenzene. After heating to reflux, 2 parts of a catalyst mixture prepared by mixing 2 parts of nickel acetylacetonate and 4 parts of triphenylphosphine in 20 parts of benzene were added. After 1 hour, an additional 10 parts of diethynylbenzene was added. After 2 hours, 10 parts of diethynylbenzene and 2 parts of catalyst solution were added. After 3 hours, 20 parts of diethynylbenzene and 4 parts of catalyst solution were added. After a total reaction period of 7 hours, gas-liquid chromatographic analysis of the reaction mixture showed that 10% of each of the monomeric components remained. The solution was added to 5 times its volume of methanol, and 77 parts of the copolymer was precipitated. It had an acetylene content of 8.4% and an aromatic to olefin hydrogen ratio of 8:1.
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Synthesis routes and methods IV

Procedure details

In a 2 liter-volume four-necked flask having the same equipments as used in 1) above were charged 100 g of 1,4-bis(1,2-dibromoethyl)benzene, 103 g of potassium t-butoxide and 1 liter of t-butyl alcohol, and the mixture was stirred taking care not to rapidly raise the temperature by cooling on an ice bath. The stirring was continued while gradually elevating the temperature finally to a refluxing temperature, at which stirring was conducted for 1.5 hours. The reaction mixture was poured into 6 liters of ice-water, and the thus formed precipitate was filtered by suction. Purification by sublimation (60°±3° C., 1 to 2 mmHg) gave 22.4 g of crystals of p-diethynylbenzene ##STR8## having a melting point of 96.5° C.
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Synthesis routes and methods V

Procedure details

One gram of the catalyst used in Run No. 3 of Example 4 was mixed with 11.1 g. of quartz, and the mixture was charged to a tubular quartz reactor unit, as in Example 2. Following generally the procedure of Example 3, m-diacetylbenzene was passed through the tubular reactor at 650° C., 10.0 Torr total pressure, 9.1 Torr partial pressure of the diacetylbenzene and a contact time of 0.0041 second for 10 minutes on stream. The selectivity for the formation of m-diethynylbenzene and the total fractional conversion were 0.66 and 0.16, respectively. The other products in the reaction mixture besides diethynylbenzene and water were m-ethynylacetophenone, acetophenone, methylacetophenone, m-isopropenylacetophenone and m-vinylacetophenone. Based on additional runs, it was found that product distribution depended considerably on the contact time. Comparable results were obtained in the conversion of p-diacetylbenzene to p-diethynylbenzene following the procedure of this example.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1,4-Diethynylbenzene
1,4-Diethynylbenzene
1,4-Diethynylbenzene
1,4-Diethynylbenzene
1,4-Diethynylbenzene
1,4-Diethynylbenzene

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